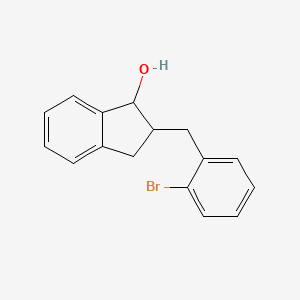
(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is a chemical compound belonging to the class of organic compounds known as phenylprop-2-en-1-ones. It is a colorless solid with a molecular weight of 250.72 g/mol. This compound has been the subject of numerous scientific studies, primarily due to its potential applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as an intermediate in the synthesis of several drugs, such as the anticonvulsant zonisamide. Additionally, the compound has been used in the synthesis of a variety of natural products, such as flavonoids, terpenes, and steroids.
Mechanism of Action
The exact mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules to form new covalent bonds. Additionally, the compound may act as a catalyst, accelerating the rate of certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one have not been extensively studied. However, it is believed that the compound may have a number of effects on the body, including the inhibition of certain enzymes and the stimulation of others. Additionally, the compound may have an effect on the metabolism of certain nutrients, such as carbohydrates and proteins.
Advantages and Limitations for Lab Experiments
The use of (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. Additionally, the compound is relatively stable, making it suitable for use in a variety of laboratory settings. However, the compound is also relatively toxic and should be handled with care.
Future Directions
The potential future directions of research for (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one are numerous. Further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in organic synthesis and medicinal chemistry. Finally, further research could be conducted to explore the potential of using the compound as a catalyst in chemical reactions.
Synthesis Methods
(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one can be synthesized using a variety of methods. The most common method is a three-step reaction starting from 2-chloro-3,5-dimethoxybenzaldehyde. In the first step, the aldehyde is reacted with anhydrous potassium carbonate in acetonitrile to form a potassium salt. In the second step, the potassium salt is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form an intermediate. Finally, in the third step, the intermediate is treated with an acid, such as hydrochloric acid, to form the desired product.
properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-13-8-10-17(21-2)12(11-13)7-9-16(19)14-5-3-4-6-15(14)18/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMVXNPDSWYRQF-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)







